Cas no 2188202-93-7 (1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)

1-(1-Benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a heterocyclic compound featuring a benzofuran carbonyl group linked to a piperidine core, further substituted with a 1,3,4-thiadiazol-2-yloxy moiety. This structure imparts unique physicochemical properties, including potential bioactivity, making it a candidate for pharmaceutical and agrochemical research. The benzofuran and thiadiazole rings contribute to its stability and electronic characteristics, while the piperidine scaffold enhances solubility and conformational flexibility. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. The compound’s distinct molecular architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fused heterocycles are advantageous.
1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine structure
2188202-93-7 structure
商品名:1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
CAS番号:2188202-93-7
MF:C16H15N3O3S
メガワット:329.373602151871
CID:5814763
PubChem ID:131702394

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 化学的及び物理的性質

名前と識別子

    • 1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
    • 2188202-93-7
    • AKOS040705640
    • (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone
    • F6574-0557
    • 1-benzofuran-2-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
    • インチ: 1S/C16H15N3O3S/c20-15(14-9-11-3-1-2-4-13(11)22-14)19-7-5-12(6-8-19)21-16-18-17-10-23-16/h1-4,9-10,12H,5-8H2
    • InChIKey: JOFPZRFMYLLOIZ-UHFFFAOYSA-N
    • ほほえんだ: S1C=NN=C1OC1CCN(C(C2=CC3C=CC=CC=3O2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 329.08341252g/mol
  • どういたいしつりょう: 329.08341252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 431
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 96.7Ų

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6574-0557-10mg
1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2188202-93-7
10mg
$79.0 2023-09-07
Life Chemicals
F6574-0557-2μmol
1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2188202-93-7
2μmol
$57.0 2023-09-07
Life Chemicals
F6574-0557-4mg
1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2188202-93-7
4mg
$66.0 2023-09-07
Life Chemicals
F6574-0557-15mg
1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2188202-93-7
15mg
$89.0 2023-09-07
Life Chemicals
F6574-0557-2mg
1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2188202-93-7
2mg
$59.0 2023-09-07
Life Chemicals
F6574-0557-3mg
1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2188202-93-7
3mg
$63.0 2023-09-07
Life Chemicals
F6574-0557-40mg
1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2188202-93-7
40mg
$140.0 2023-09-07
Life Chemicals
F6574-0557-100mg
1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2188202-93-7
100mg
$248.0 2023-09-07
Life Chemicals
F6574-0557-5μmol
1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2188202-93-7
5μmol
$63.0 2023-09-07
Life Chemicals
F6574-0557-25mg
1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
2188202-93-7
25mg
$109.0 2023-09-07

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine 関連文献

1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidineに関する追加情報

Introduction to 1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS No. 2188202-93-7)

The compound 1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine, identified by its CAS number 2188202-93-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The synergistic arrangement of functional groups—specifically the benzofuran moiety and the thiadiazole ring—provides a unique framework that may contribute to its biological activity and pharmacological properties.

Recent studies have highlighted the importance of piperidine derivatives in the development of novel therapeutic agents. The piperidine scaffold is known for its ability to enhance drug-likeness, including favorable solubility, metabolic stability, and bioavailability. In this context, the introduction of a thiadiazol-2-yloxy group at the 4-position of piperidine creates a potential pharmacophore that could interact with biological targets in a meaningful way. This modification has been explored in various research avenues, particularly in the quest for compounds with anti-inflammatory, antimicrobial, or anticancer properties.

The benzofuran-2-carbonyl moiety at the 1-position of the molecule adds another layer of complexity and functionality. Benzofuran derivatives are well-documented for their role in medicinal chemistry, often serving as key structural elements in bioactive molecules. The carbonyl group enhances electrophilicity, making the benzofuran ring susceptible to nucleophilic substitution reactions—a property that could be exploited in further derivatization and optimization efforts. This dual functionality suggests that 1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine may exhibit multiple modes of action or enhanced binding affinity to specific biological targets.

Current research trends indicate a growing interest in heterocyclic compounds that combine multiple pharmacophoric units into a single molecular entity. Such design strategies aim to maximize interactions with biological receptors while minimizing off-target effects. The structure of 1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine aligns well with this trend, as it integrates both benzofuran and thiadiazole moieties within a piperidine backbone. Preliminary computational studies suggest that this arrangement may facilitate optimal positioning within binding pockets of relevant targets.

In addition to its structural novelty, this compound has been investigated for its potential biological activity. The thiadiazole ring is particularly noteworthy, as it is a well-established scaffold in medicinal chemistry with demonstrated efficacy against various diseases. Its presence in 1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine could contribute to anti-inflammatory or antimicrobial effects. Furthermore, the benzofuran component may enhance binding interactions through π-stacking or hydrophobic effects. These combined features make the compound an attractive candidate for further exploration in drug discovery programs.

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine involves multi-step organic transformations that highlight the synthetic versatility of these heterocyclic systems. Key steps typically include condensation reactions between appropriately substituted benzofurans and piperidine derivatives, followed by functional group modifications to introduce the thiadiazole moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

From a pharmacokinetic perspective, the physicochemical properties of this compound are crucial for its development as a drug candidate. Factors such as solubility, permeability across biological membranes (P-gp), and metabolic stability must be carefully evaluated. Computational modeling has been instrumental in predicting these properties early in the discovery process. For instance, molecular dynamics simulations can provide insights into how 1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine might interact with proteins or other biomolecules at an atomic level.

Future directions for research on this compound may include structure-activity relationship (SAR) studies to optimize its biological profile. By systematically modifying substituents on either the benzofuran or thiadiazole rings—or introducing additional functional groups—the researchers can fine-tune potency and selectivity. Such modifications are often guided by high-throughput screening (HTS) data or insights from crystallographic studies of target proteins.

The integration of machine learning and artificial intelligence into drug discovery has also opened new avenues for exploring compounds like 1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine. Predictive models can identify promising analogs based on vast datasets of known bioactive molecules. These computational tools complement traditional experimental approaches by rapidly filtering large chemical libraries and prioritizing candidates for further validation.

In conclusion,1-(1-benzofuran-2-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups—particularly the interplay between benzofuran and thiadiazole moieties—holds significant promise for future medical applications. As research continues to uncover new biological targets and synthetic strategies,this compound will likely remain at forefronts of pharmaceutical innovation.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd